molecular formula C10H12O2 B2544245 2-(3-Ethylphenyl)acetic acid CAS No. 89723-25-1

2-(3-Ethylphenyl)acetic acid

Cat. No. B2544245
CAS RN: 89723-25-1
M. Wt: 164.204
InChI Key: GJMPAFQIQOEENG-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)acetic Acid is used in the discovery and synthesis of 8-Aza-5-thiaprostaglandin E1 analogs as EP4 agonist . It is also derived from Methyl 2-(3-Bromophenyl)acetate (M294990), which is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen (F598730) .


Molecular Structure Analysis

The molecular formula of 2-(3-Ethylphenyl)acetic Acid is C10H12O2 . The molecular weight is 164.20108 .

Scientific Research Applications

Environmental Toxicology and Remediation

  • Toxicology of Related Herbicides : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to 2-(3-Ethylphenyl)acetic acid, have advanced, revealing its toxicological and mutagenic characteristics. This research underscores the environmental impact of such compounds and the need for monitoring and mitigating their presence in natural settings (Zuanazzi et al., 2020).

Industrial and Chemical Processes

  • Acetic Acid in Industrial Cleaning : Organic acids, including acetic acid, play a crucial role in the cleaning of metals in acidic solutions, indicating the relevance of acetic acid derivatives in industrial applications. This highlights the importance of understanding the properties and reactivities of compounds like 2-(3-Ethylphenyl)acetic acid in such contexts (Goyal et al., 2018).

  • Biotechnological Applications of Acetic Acid Bacteria : The unique metabolism of acetic acid bacteria, which can oxidize ethanol to acetic acid, points to potential biotechnological applications. Research in this area can provide insights into the production of vinegar and other fermented products, suggesting a broader interest in the metabolic pathways of similar compounds (Lynch et al., 2019).

Environmental Science

  • Degradation and Environmental Fate of Acetaminophen : Research focusing on acetaminophen, which shares functional group similarities with 2-(3-Ethylphenyl)acetic acid, has explored its environmental degradation and the formation of toxic by-products. Understanding these pathways can inform the environmental monitoring and treatment strategies for a wide range of related compounds (Vo et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that this compound is used in the discovery and synthesis of 8-aza-5-thiaprostaglandin e1 analogs as ep4 agonist

Mode of Action

Given its use in the synthesis of pharmaceutical intermediates , it’s plausible that it interacts with its targets to induce specific biochemical changes. More research is required to elucidate the precise interactions between 2-(3-Ethylphenyl)acetic acid and its targets.

Biochemical Pathways

It’s known that indole derivatives, which share a similar structure to 2-(3-ethylphenyl)acetic acid, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given its use in the synthesis of pharmaceutical intermediates , it’s plausible that it induces specific molecular and cellular changes. More research is required to elucidate the precise effects of 2-(3-Ethylphenyl)acetic acid’s action.

properties

IUPAC Name

2-(3-ethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-8-4-3-5-9(6-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPAFQIQOEENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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